molecular formula C14H17N3O2 B2981825 N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 477868-75-0

N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B2981825
CAS No.: 477868-75-0
M. Wt: 259.309
InChI Key: WIZLLVFCQGFKFY-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine is a heterocyclic aromatic compound that belongs to the class of quinazolinamines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the cyclopropylmethyl group and the dimethoxy substitutions on the quinazoline ring contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid.

    Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through nucleophilic substitution reactions using cyclopropylmethyl halides and appropriate nucleophiles.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Cyclopropylmethyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: Another quinazoline derivative with similar structural features.

    N-phenethylquinazolinamines: Compounds with a phenethyl group instead of a cyclopropylmethyl group.

Uniqueness

N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine is unique due to the presence of the cyclopropylmethyl group, which can impart distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its biological activity and potential therapeutic applications.

Properties

IUPAC Name

N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-18-12-5-10-11(6-13(12)19-2)16-8-17-14(10)15-7-9-3-4-9/h5-6,8-9H,3-4,7H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZLLVFCQGFKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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